N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as MTIP, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. MTIP is a small molecule that has been shown to have a high affinity for the delta opioid receptor (DOR), which is a G protein-coupled receptor that is primarily found in the peripheral nervous system.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Anti-Angiogenic Activities : Novel piperidine derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities. These compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents due to their ability to inhibit in vivo angiogenesis and bind/cleave DNA (Vinaya Kambappa et al., 2017).
Antimicrobial Activities : A variety of N-substituted thiophene-2-carboxamides were prepared and showed potential antibacterial and antifungal activities. These compounds were evaluated against various bacterial and fungal strains, indicating their promise in antimicrobial therapy (D. Sowmya et al., 2018).
Nonaqueous Capillary Electrophoresis : Research on imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, developed a method for their separation using nonaqueous capillary electrophoresis. This highlights the compound's role in improving analytical methods for quality control of pharmaceuticals (Lei Ye et al., 2012).
Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist : A study on THRX-198321, a molecule with both muscarinic receptor antagonist and β2-adrenoceptor agonist activities, showed it binds in a bimodal and multivalent manner. This dual functionality offers insights into designing drugs with complex pharmacological profiles (T. Steinfeld et al., 2011).
Metabolism of SB-649868, an Orexin 1 and 2 Receptor Antagonist : The disposition and metabolism of SB-649868 in humans were characterized, showing primarily fecal excretion and the presence of more slowly cleared metabolites. Such studies are crucial for understanding the pharmacokinetics of potential therapeutic agents (C. Renzulli et al., 2011).
properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-14-12(18)10-5-8-21-13(10)15-11(17)9-3-6-16(7-4-9)22(2,19)20/h5,8-9H,3-4,6-7H2,1-2H3,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJFFWHXJWEWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.